molecular formula C22H19FN2O3S B11219593 2-(3,4-Dimethylphenyl)-4-[(4-fluorophenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one

2-(3,4-Dimethylphenyl)-4-[(4-fluorophenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one

Cat. No.: B11219593
M. Wt: 410.5 g/mol
InChI Key: USNJFKLGXGAGBK-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)-4-[(4-fluorophenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one is a synthetic organic compound that belongs to the class of benzothiadiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenyl)-4-[(4-fluorophenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one typically involves the following steps:

    Formation of the Benzothiadiazine Core: The core structure can be synthesized through a cyclization reaction involving a suitable precursor such as a sulfonamide and a halogenated aromatic compound.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Various substitution reactions can introduce different functional groups, modifying the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, benzothiadiazine derivatives are often studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound may exhibit similar activities, making it a candidate for drug discovery and development.

Medicine

Medicinal applications of this compound could include its use as a therapeutic agent for treating diseases such as cancer, inflammation, and infectious diseases. Its ability to interact with specific molecular targets makes it a promising lead compound.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenyl)-4-[(4-fluorophenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of biochemical pathways, resulting in the compound’s observed biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazine Derivatives: Compounds with similar core structures but different substituents.

    Sulfonamide Derivatives: Compounds containing the sulfonamide functional group.

    Fluorophenyl Compounds: Compounds with fluorophenyl groups.

Uniqueness

The uniqueness of 2-(3,4-Dimethylphenyl)-4-[(4-fluorophenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one lies in its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C22H19FN2O3S

Molecular Weight

410.5 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-4-[(4-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one

InChI

InChI=1S/C22H19FN2O3S/c1-15-7-12-19(13-16(15)2)25-22(26)24(14-17-8-10-18(23)11-9-17)20-5-3-4-6-21(20)29(25,27)28/h3-13H,14H2,1-2H3

InChI Key

USNJFKLGXGAGBK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)F)C

Origin of Product

United States

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